molecular formula C11H12ClNO B4400134 3-chloro-N-cyclopropyl-4-methylbenzamide

3-chloro-N-cyclopropyl-4-methylbenzamide

Cat. No.: B4400134
M. Wt: 209.67 g/mol
InChI Key: DZNUBUQZHVWWEE-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-4-methylbenzamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-chloro-N-cyclopropyl-4-methylbenzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid or 3-chloro-4-methylbenzaldehyde.

    Reduction: Formation of 3-chloro-N-cyclopropyl-4-methylbenzylamine.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-4-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyclopropylbenzamide
  • 4-methyl-N-cyclopropylbenzamide
  • 3-chloro-4-methylbenzoic acid

Uniqueness

3-chloro-N-cyclopropyl-4-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, cyclopropyl group, and methyl group in the benzamide structure distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNUBUQZHVWWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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